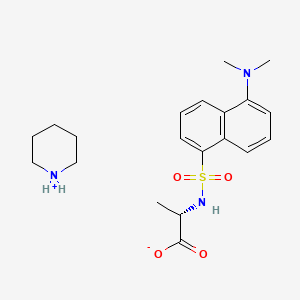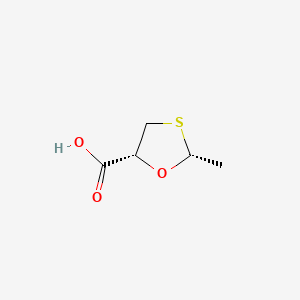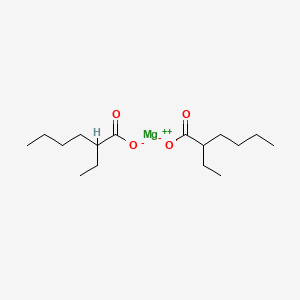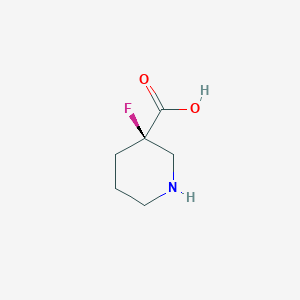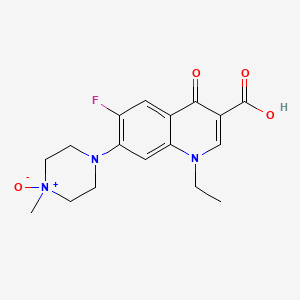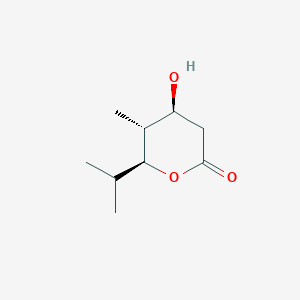
(Z)-2-(4-Styrylphenyl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Styryl-phenyl)-ethylamine hydrochloride is an organic compound that features a styryl group attached to a phenyl ring, which is further connected to an ethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-styryl-phenyl)-ethylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromostyrene and phenylacetaldehyde.
Heck Coupling Reaction: The 4-bromostyrene undergoes a Heck coupling reaction with phenylacetaldehyde in the presence of a palladium catalyst to form 4-styryl-phenylacetaldehyde.
Reductive Amination: The 4-styryl-phenylacetaldehyde is then subjected to reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride to yield 2-(4-styryl-phenyl)-ethylamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 2-(4-styryl-phenyl)-ethylamine hydrochloride would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Heck coupling and reductive amination steps, as well as advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Styryl-phenyl)-ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the styryl group to an ethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products include 4-styryl-benzaldehyde or 4-styryl-benzophenone.
Reduction: Products include 2-(4-ethyl-phenyl)-ethylamine.
Substitution: Products vary depending on the substituent introduced, such as N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-Styryl-phenyl)-ethylamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of drugs targeting neurological disorders.
Materials Science: The compound’s styryl group makes it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 2-(4-styryl-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The styryl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Styryl-phenyl)-1,4,5-triaryl imidazole: Similar in structure but contains an imidazole ring.
N-(2-Acetyl-4-styryl-phenyl)-4-benzenesulfonamide: Contains a sulfonamide group and is used for its anticholinesterase and antioxidant activities.
Uniqueness
2-(4-Styryl-phenyl)-ethylamine hydrochloride is unique due to its combination of a styryl group and an ethylamine group, which provides a distinct set of chemical and biological properties
Propiedades
Fórmula molecular |
C16H18ClN |
|---|---|
Peso molecular |
259.77 g/mol |
Nombre IUPAC |
2-[4-[(Z)-2-phenylethenyl]phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C16H17N.ClH/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14;/h1-11H,12-13,17H2;1H/b7-6-; |
Clave InChI |
NENRMKASVRBGLF-NAFXZHHSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)CCN.Cl |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


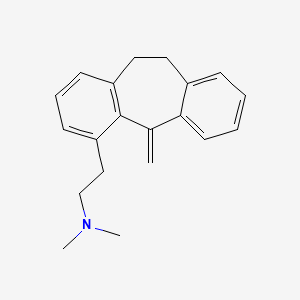
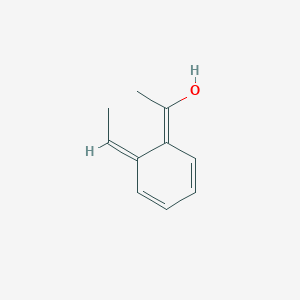
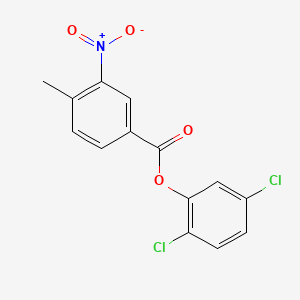
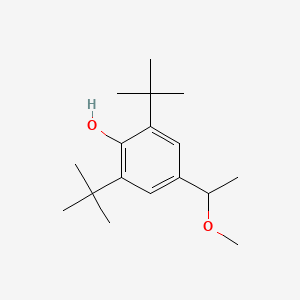
![(3aR,6R,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile](/img/structure/B13815771.png)
